2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline
Description
Properties
CAS No. |
917804-79-6 |
|---|---|
Molecular Formula |
C30H26N2O |
Molecular Weight |
430.5 g/mol |
IUPAC Name |
2-[4-(4-methoxyphenyl)-2,6-diphenyl-4H-pyridin-1-yl]aniline |
InChI |
InChI=1S/C30H26N2O/c1-33-26-18-16-22(17-19-26)25-20-29(23-10-4-2-5-11-23)32(28-15-9-8-14-27(28)31)30(21-25)24-12-6-3-7-13-24/h2-21,25H,31H2,1H3 |
InChI Key |
DTLYSFASUFPENH-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2C=C(N(C(=C2)C3=CC=CC=C3)C4=CC=CC=C4N)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or dimethylformamide, and the reaction is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. Industrial production often employs automated systems to ensure precise control over reaction conditions, such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, where substituents such as halogens can be replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and nucleophiles under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amine derivatives.
Scientific Research Applications
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline has several applications in scientific research:
Organic Electronics: It is used as a hole-transporting material in organic light-emitting diodes (OLEDs) and organic photovoltaic cells due to its excellent charge transport properties.
Pharmaceuticals: This compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.
Materials Science: It is used in the synthesis of advanced materials with unique optical and electronic properties, such as conjugated polymers and molecular semiconductors.
Mechanism of Action
The mechanism by which 2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline exerts its effects is primarily related to its ability to interact with specific molecular targets. In organic electronics, it functions as a hole-transporting material by facilitating the movement of positive charges through its conjugated structure. In pharmaceuticals, it may interact with specific receptors or enzymes, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Research Findings and Inferences
Reactivity and Stability
- Methoxyphenyl Groups : Shared with triazines in , this substituent likely stabilizes the target compound via resonance effects, though steric hindrance from the 2,6-diphenyl groups may reduce reactivity at the pyridine nitrogen.
- Aniline vs. Hydroxy Groups : The aniline moiety could facilitate protonation or metal coordination, differing from hydroxy-substituted triazines, which prioritize hydrogen bonding .
Biological Activity
2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline is a complex organic compound with potential applications in medicinal chemistry due to its unique structural features. This compound possesses a pyridine ring substituted with methoxyphenyl and diphenyl groups, which may confer distinct biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
- Molecular Formula : C30H26N2O
- Molecular Weight : 454.54 g/mol
- IUPAC Name : 2-[4-(4-methoxyphenyl)-2,6-diphenyl-4H-pyridin-1-yl]aniline
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. Preliminary studies suggest that the compound may exhibit:
- Antioxidant Activity : The methoxy group can donate electrons, neutralizing free radicals and reducing oxidative stress.
- Enzyme Inhibition : Similar compounds have shown potential as inhibitors of acetylcholinesterase (AChE), which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's disease .
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. For example:
- In vitro studies have demonstrated that related pyridine derivatives possess significant antibacterial and antifungal activities, suggesting that this compound may also have similar effects .
Neuroprotective Effects
The potential neuroprotective effects of this compound are under investigation:
- A study assessing the binding affinities of various compounds to AChE found that derivatives similar to this compound could inhibit AChE effectively. This inhibition is crucial for maintaining cholinergic neurotransmission in Alzheimer's patients .
Case Study 1: In Silico Analysis
A computational study utilized molecular docking techniques to evaluate the binding interactions of various phytochemicals with AChE. Among the evaluated compounds, those structurally similar to this compound showed promising binding affinities comparable to established AChE inhibitors like Donepezil and Rivastigmine .
Case Study 2: Synthesis and Biological Testing
In another study focusing on the synthesis of pyridine derivatives, several analogs were tested for their biological activity against cancer cell lines. The results indicated that modifications in the phenolic structure enhanced cytotoxicity against specific cancer types, highlighting the importance of structural variations in biological efficacy.
Comparative Analysis
The following table summarizes the biological activities of compounds structurally related to this compound:
Q & A
Q. What are the critical challenges in synthesizing 2-[4-(4-Methoxyphenyl)-2,6-diphenylpyridin-1(4H)-yl]aniline, and how can they be addressed methodologically?
Synthesis challenges often arise from steric hindrance due to the bulky phenyl and methoxyphenyl substituents, leading to low yields of the pyridine core. A stepwise approach is recommended:
- Step 1 : Use Suzuki-Miyaura coupling to introduce aryl groups at the 2,6-positions of the pyridine ring .
- Step 2 : Protect the aniline group during subsequent reactions to prevent undesired side reactions (e.g., using tert-butyldimethylsilyl (TBDMS) groups) .
- Step 3 : Employ HPLC or GC-MS to monitor reaction intermediates and impurities, as shown in analogous triazine-based syntheses .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Analytical Techniques :
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to resolve impurities, referencing retention times from structurally similar methoxyphenyl-triazine systems (e.g., 0.35–1.46 min retention range) .
- Mass Spectrometry : High-resolution MS (HRMS) or MALDI-TOF for molecular ion confirmation.
- NMR : ¹H/¹³C NMR to verify substitution patterns (e.g., methoxy proton signals at δ 3.8–4.0 ppm) .
Q. What are the stability considerations for storing this compound?
- Store at 2–8°C under inert gas (e.g., argon) to prevent oxidation of the aniline group. Avoid light exposure, as methoxyphenyl derivatives are prone to photodegradation .
Advanced Research Questions
Q. How can computational methods predict the biological interactions of this compound?
- Molecular Docking : Use software like AutoDock Vina to model interactions with targets such as kinases or GPCRs. For example, oxadiazole-aniline analogs show binding affinity via π-π stacking with aromatic residues in enzyme active sites .
- MD Simulations : Run 100-ns simulations in explicit solvent to assess binding stability and conformational changes .
Q. What experimental strategies resolve contradictions in spectroscopic data for this compound?
Q. How can researchers investigate the compound’s potential as a kinase inhibitor?
Q. What role does the methoxyphenyl group play in modulating electronic properties?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
